(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULYGKMQVPQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation-Cyclization Approach
The most widely reported method involves a two-step process starting with 2-amino-5-chloropyridine or 3-amino-6-chloropyridazine. In the first step, the amine reacts with DMF-DMA at elevated temperatures (50–110°C) to form an (E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine intermediate. This intermediate undergoes cyclization with bromoacetonitrile in solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by bases like sodium bicarbonate, yielding the imidazo[1,2-a]pyridine core.
Critical Parameters:
-
Molar Ratios: A 1:1 to 4:1 molar ratio of amine to DMF-DMA ensures complete formamidine formation.
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Cyclization Temperature: Optimal cyclization occurs at 130–140°C, with prolonged reaction times (15–35 hours) improving yield.
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Base Selection: Sodium bicarbonate or saturated sodium carbonate solutions (pH 7–9) prevent side reactions during bromoacetonitrile addition.
One-Pot Synthesis
Recent advancements propose a one-pot method combining both steps without isolating the intermediate. This approach reduces purification losses and shortens the synthesis timeline from 20–40 hours to 12–18 hours. However, it requires precise control of temperature gradients and reagent addition rates to avoid byproducts such as N-alkylated impurities.
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance intermediate solubility but may necessitate stringent drying to prevent hydrolysis. Comparative studies reveal the following solvent efficiencies:
| Solvent | Cyclization Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72.2 | 98.5 |
| Acetonitrile | 68.4 | 97.2 |
| Ethanol | 55.7 | 93.8 |
Temperature and Time Dependencies
Higher temperatures (130–140°C) accelerate cyclization but risk decomposition, while lower temperatures (50–80°C) prolong reaction times. A balance is achieved at 110–120°C for 15–20 hours, yielding 70–75% product with minimal degradation.
Purification and Characterization
Recrystallization Protocols
Crude product purification typically employs mixed-solvent recrystallization. A 1:2 volumetric ratio of ethyl acetate to n-hexane effectively removes unreacted starting materials and inorganic salts, achieving ≥99% purity. Alternative systems, such as ethanol-water (3:1), offer comparable results but require cooling to 0–4°C for crystal formation.
Analytical Validation
Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) confirm structural integrity. Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J = 8.4 Hz, 1H, pyridine-H), 7.38 (d, J = 8.4 Hz, 1H, pyridine-H), 3.85 (s, 2H, CH₂NH₂).
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HRMS (ESI): m/z calculated for C₈H₈ClN₃ [M+H]⁺: 181.0401; found: 181.0398.
Comparative Analysis of Methodologies
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total Time (h) | 24–40 | 12–18 |
| Overall Yield (%) | 68–72 | 60–65 |
| Purity (%) | 98–99 | 95–97 |
| Scalability | Pilot-scale feasible | Limited to lab-scale |
The two-step method remains preferred for industrial applications due to higher reproducibility, while the one-pot approach suits rapid small-scale syntheses.
Challenges and Mitigation Strategies
Byproduct Formation
N-Alkylation of the methanamine side chain during cyclization generates undesired derivatives. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]pyridine Core
1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
- Structure : Chlorine at position 6, dimethylated methanamine at position 3.
- Molecular Formula : C₁₀H₁₂ClN₃.
- Key Data : Purity >95%, stored at 2–8°C. Tertiary amine derivatives like this are often explored for improved lipophilicity and metabolic stability compared to primary amines .
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine
- Structure : Methyl at position 5, aryl groups (e.g., 4-fluorophenyl) at position 2.
- Key Data : Demonstrated significant antibacterial activity against E. coli, S. aureus, and C. albicans (MIC values 8–32 µg/mL). Compounds with electron-withdrawing aryl groups showed enhanced activity compared to unsubstituted derivatives .
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
- Structure : Methyl at position 6, p-tolyl at position 2.
- Molecular Formula : C₁₈H₂₁N₃.
- Key Data: Molecular weight 279.38; tertiary amine structure enhances membrane permeability. No direct activity data is provided, but similar compounds are used in kinase inhibitor research .
Halogen Substitution Variations
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
- Structure : Fluoro at position 4.
- Key Data : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and bioavailability compared to chlorine .
- Comparison : Fluorinated analogues are often pursued to optimize pharmacokinetic profiles while retaining target affinity.
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine
- Structure : Bromo at position 6.
- Molecular Formula : C₈H₈BrN₃.
Heterocyclic Core Modifications
6-Chloro-3-methylimidazo[1,2-b]pyridazine
- Structure : Imidazo[1,2-b]pyridazine core with chloro at position 6 and methyl at position 3.
- Key Data : Pyridazine-based analogues exhibit distinct electronic properties due to reduced aromaticity compared to pyridine cores, impacting solubility and target selectivity .
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
- Structure : Triazolo-pyridazine core with phenyl at position 6.
- Molecular Formula : C₁₂H₁₁N₅.
- Key Data : The triazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes or receptors .
Biological Activity
The compound (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Composition:
- IUPAC Name: (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
- Molecular Formula: C8H9ClN4
- Molecular Weight: 198.64 g/mol
The compound features a chlorine atom at the 6-position of the imidazole ring and a methanamine side chain attached to the pyridine moiety. This configuration is significant for its biological interactions.
Research indicates that (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine interacts with various biological targets, including protein kinases and receptors. Its binding affinity to these targets is crucial for understanding its therapeutic potential.
Binding Affinity Studies
Studies have employed various techniques (e.g., molecular docking, surface plasmon resonance) to assess the binding affinity of this compound to different proteins. Notably, it has shown promising results against several kinases:
| Target | Binding Affinity (Kd) | Notable Activity |
|---|---|---|
| AURKB | 31% residual activity | Anticancer |
| CLK2 | 37% residual activity | Anticancer |
| PI5P4Kγ | Kd = 7.1 nM | Selective inhibitor |
These interactions suggest that the compound may serve as a lead for developing novel therapeutic agents targeting specific pathways involved in cancer and other diseases.
In Vitro and In Vivo Studies
In vitro studies have demonstrated the compound's ability to inhibit specific biological pathways. For example, it has been shown to enhance the expression of genes related to immune response pathways in cancer models, indicating potential applications in immunotherapy.
Case Study: Cancer Immunotherapy
A recent study explored the effects of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine in combination with anti-PD-1 antibodies in murine models. The results indicated a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg, highlighting its potential as an adjunct therapy in cancer treatment .
Comparative Analysis with Similar Compounds
The biological activity of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Imatinib | Tyrosine kinase inhibitor | Anticancer |
| Zolpidem | Imidazopyridine derivative | Sedative |
| Clonazepam | Benzodiazepine | Anxiolytic |
The unique chlorine substitution and methanamine side chain may confer distinct biological activities compared to these related compounds, allowing for exploration of diverse pharmacological profiles.
Synthesis and Modification
Several synthetic approaches have been reported for the preparation of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine . These methods facilitate modifications that can enhance its efficacy or selectivity against specific targets. For instance:
- Oxidation: Can produce derivatives with altered functional groups.
- Reduction: May convert certain groups into more reactive forms.
These synthetic routes are essential for developing analogs that could exhibit improved biological activities.
Q & A
Q. What are the key challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
